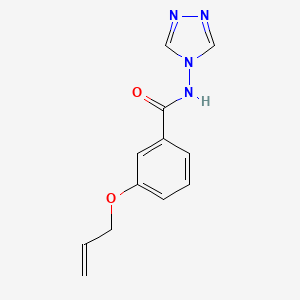
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
Vue d'ensemble
Description
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as CL-316243, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of β3-adrenoceptor agonists and has been found to have various physiological and biochemical effects.
Mécanisme D'action
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide acts as a selective agonist for β3-adrenoceptors, which are primarily found in adipose tissue, skeletal muscle, and the cardiovascular system. Upon binding to β3-adrenoceptors, this compound activates the adenylyl cyclase enzyme, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn activates various downstream signaling pathways, resulting in the physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, some of which are as follows:
1. Increased thermogenesis and energy expenditure in adipose tissue and skeletal muscle.
2. Improved glucose and lipid metabolism in adipose tissue and skeletal muscle.
3. Reduced myocardial ischemia-reperfusion injury and improved cardiac function.
4. Reduced oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide has several advantages and limitations for lab experiments, some of which are as follows:
Advantages:
1. Selective agonist for β3-adrenoceptors, making it a useful tool for investigating the role of β3-adrenoceptors in different biological systems.
2. Well-characterized compound with established synthesis methods and pharmacological properties.
3. Has been extensively studied in various animal models and human studies, making it a well-established research tool.
Limitations:
1. Limited solubility in aqueous solutions, making it difficult to use in some experimental setups.
2. Has been found to have off-target effects on other adrenoceptor subtypes at high concentrations, leading to potential confounding effects in some experiments.
3. Limited data on the long-term effects of this compound on different biological systems, making it difficult to assess its safety and efficacy for long-term use.
Orientations Futures
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide has several potential future directions for scientific research, some of which are as follows:
1. Investigating the role of β3-adrenoceptors in different biological systems using this compound as a research tool.
2. Developing new β3-adrenoceptor agonists with improved pharmacological properties and reduced off-target effects.
3. Studying the long-term effects of this compound on different biological systems to assess its safety and efficacy for long-term use.
4. Investigating the potential therapeutic applications of this compound in different diseases, such as obesity, diabetes, cardiovascular diseases, and neurological disorders.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of β3-adrenoceptor agonists and has been found to have various physiological and biochemical effects. This compound has several advantages and limitations for lab experiments and has several potential future directions for scientific research. Overall, this compound is a useful tool for investigating the role of β3-adrenoceptors in different biological systems and has potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects, making it a useful tool for investigating the role of β3-adrenoceptors in different biological systems. Some of the research applications of this compound are as follows:
1. Obesity and Diabetes: this compound has been found to have anti-obesity and anti-diabetic effects by activating β3-adrenoceptors in adipose tissue, leading to increased thermogenesis and energy expenditure.
2. Cardiovascular Diseases: this compound has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
3. Neurological Disorders: this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential therapeutic agent for neurological disorders.
Propriétés
IUPAC Name |
3,5-dichloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-3-4-10(19(21)22)7-13(8)18-15(20)11-5-9(16)6-12(17)14(11)23-2/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYAZHGXWIMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)

![3-methyl-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4410002.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410031.png)
![1-{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410032.png)

![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)

![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)
